molecular formula C14H18N2O3S2 B4725092 1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine

1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine

Cat. No.: B4725092
M. Wt: 326.4 g/mol
InChI Key: ROLFHJAROVEDPS-UHFFFAOYSA-N
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Description

1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 5-methyl-2-furylmethyl group and a 2-thienylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the 5-methyl-2-furylmethyl intermediate: This can be achieved by reacting 5-methylfurfural with a suitable reducing agent.

    Synthesis of the 2-thienylsulfonyl chloride: This involves the sulfonation of thiophene followed by chlorination.

    Coupling reaction: The final step involves the nucleophilic substitution reaction between the piperazine ring and the two intermediates under controlled conditions, often using a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furyl and thienyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the furyl and thienyl groups.

    Reduction: Reduced forms of the sulfonyl group, potentially leading to thiol derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furyl and thienyl groups can enhance its binding affinity and specificity towards these targets, while the piperazine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-methyl-2-furyl)methyl]piperazine: Lacks the thienylsulfonyl group, which may reduce its bioactivity.

    4-(2-thienylsulfonyl)piperazine: Lacks the furylmethyl group, potentially affecting its binding properties.

    1-(2-thienylsulfonyl)-4-methylpiperazine: Similar structure but with different substitution patterns, which can alter its chemical and biological properties.

Uniqueness

1-[(5-methyl-2-furyl)methyl]-4-(2-thienylsulfonyl)piperazine is unique due to the presence of both the furyl and thienylsulfonyl groups, which can confer distinct chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-12-4-5-13(19-12)11-15-6-8-16(9-7-15)21(17,18)14-3-2-10-20-14/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLFHJAROVEDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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